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Geobacillin II

Cat. No.: B1576538
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Description

Geobacillin II is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the lanthipeptide class, biosynthesized by the thermophilic bacterium Geobacillus thermodenitrificans . This compound is part of the geobacillin family of lantibiotics, which are characterized by the presence of thioether cross-links that form lanthionine and methyllanthionine residues, contributing to their structural stability . Lanthipeptides with demonstrated antimicrobial activity are classified as lantibiotics, placing this compound within a group of compounds of significant therapeutic interest . The biosynthetic gene cluster (BGC) responsible for its production has been identified and is accessible under MIBiG accession BGC0000516 . Research into related lantibiotics, particularly geobacillin I, suggests a dual mode of action that is highly relevant for combating resistant pathogens . This mechanism involves the binding to lipid II, an essential precursor in bacterial cell wall biosynthesis, thereby inhibiting the transglycosylation step and sequestering this key molecule . Furthermore, the formation of the peptide-lipid II complex leads to pore formation in the bacterial membrane, resulting in cell death . This lipid II-binding activity is shared with the well-known lantibiotic nisin, which has been used as a food preservative for decades and shows activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . The exploration of antimicrobials from thermophilic bacteria like Geobacillus and Parageobacillus species is a promising avenue for discovering novel compounds, as these genera are a rich source of diverse secondary metabolites, including bacteriocins and other antibacterial peptides . This compound presents a valuable tool for researchers investigating the structure and function of lantibiotics, their biosynthesis, and their potential application in developing new strategies to overcome antibiotic resistance. Its inherent stability, a trait potentially linked to its thermophilic origin, may also offer advantages for experimental and developmental applications .

Properties

bioactivity

Antibacterial

sequence

STIVCVSLRICNWSLRFCPSFKVRCPM

Origin of Product

United States

Discovery and Historical Context of Geobacillin Ii

Initial Identification and Source Organism: Geobacillus thermodenitrificans NG80-2

The initial identification of Geobacillin II was a direct result of modern genome sequencing and bioinformatics. pnas.orgresearchgate.net The genome of Geobacillus thermodenitrificans NG80-2, a thermophilic bacterium capable of growing at elevated temperatures, was sequenced, revealing two distinct gene clusters annotated as being involved in lantibiotic biosynthesis. pnas.orgfrontiersin.org One cluster showed homology to the biosynthetic machinery of class I lantibiotics, while the second was identified as a class II lantibiotic biosynthetic gene cluster. pnas.orgnih.gov This second cluster was responsible for the production of this compound. pnas.org

Unlike traditional antibiotic discovery methods that rely on screening organisms for antimicrobial activity, the discovery of this compound was sequence-based. nih.govembopress.org The corresponding compound for the class II cluster was not initially isolated from G. thermodenitrificans NG80-2 cultures. Instead, it was produced through heterologous expression in Escherichia coli. pnas.orgnih.gov This approach allowed for the characterization of a lantibiotic that might be silently expressed or produced under very specific, unknown conditions in its native host. pnas.orgnih.gov

The source organism, G. thermodenitrificans, belongs to the genus Geobacillus, which are known for their ability to thrive in high-temperature environments like oil reservoirs and geothermal areas. pnas.org While this genus was historically noted for food spoilage, it is now recognized as a promising source of novel biotechnological products, including potent antimicrobial peptides. frontiersin.orgnih.gov

Differentiation and Co-occurrence with Geobacillin I

The genome of G. thermodenitrificans NG80-2 uniquely encodes the biosynthetic machinery for both a class I (Geobacillin I) and a class II (this compound) lantibiotic. pnas.orgnih.gov This co-occurrence is a notable feature of this strain. The two geobacillins are structurally and functionally distinct.

Geobacillin I is an analog of the well-known lantibiotic nisin and is characterized by seven thioether cross-links. pnas.orgnih.gov Its antimicrobial spectrum is broad, similar to that of nisin A. pnas.org In contrast, this compound is a class II lantibiotic, meaning its modification and export are handled by a single bifunctional enzyme (LanM). nih.govresearchgate.net It possesses a ring topology that is different from any previously known lantibiotic, as determined by tandem mass spectrometry. pnas.orgnih.gov This unique structure contributes to its narrow and specific antimicrobial activity, which is directed exclusively against Bacillus strains, such as Bacillus subtilis. pnas.orgresearchgate.netcpu-bioinfor.org

Interestingly, while the gene clusters for both lantibiotics are present in G. thermodenitrificans NG80-2, their expression appears to be differentially regulated. In a screening of seven Geobacillus strains using whole-cell MALDI-MS, five were found to produce Geobacillin I, but none were observed to produce this compound under the tested laboratory conditions. pnas.orgnih.gov

Table 1: Comparison of Geobacillin I and this compound

Feature Geobacillin I This compound
Lantibiotic Class Class I Class II
Source Organism Geobacillus thermodenitrificans NG80-2 Geobacillus thermodenitrificans NG80-2
Structure Nisin analog, 7 thioether cross-links Unique ring topology, 4 thioether bridges
Biosynthesis Separate enzymes for dehydration (LanB) and cyclization (LanC) Bifunctional enzyme (GeoM) for dehydration and cyclization
Antimicrobial Spectrum Broad-spectrum, similar to nisin Narrow-spectrum, active only against Bacillus strains
Native Production Detected in 5 of 7 screened Geobacillus strains Not detected in native strain screening

Evolution of Research Methodologies in Lantibiotic Discovery Pertinent to this compound

The discovery of this compound exemplifies the paradigm shift in antibiotic research over the past few decades. The "golden age" of antibiotic discovery relied heavily on culture-based methods, where soil microbes were grown and screened for the production of inhibitory substances, a process epitomized by the Waksman platform. mdpi.comnih.gov This approach was fruitful but eventually faced diminishing returns due to the rediscovery of known compounds and the difficulty of cultivating most microbial species under standard laboratory conditions. embopress.orgnih.gov

The advent of genomics and bioinformatics has revolutionized the field, enabling a transition to sequence-based discovery, often termed "genome mining". nih.govnih.govresearchgate.net This modern approach was central to the identification of this compound. Researchers no longer needed to rely on the organism producing the compound in a lab setting; instead, they could scan the sequenced genome of G. thermodenitrificans NG80-2 for biosynthetic gene clusters (BGCs) that encode the machinery for making natural products. pnas.orgembopress.org Bioinformatic tools like antiSMASH and BAGEL are now routinely used to identify potential BGCs for lantibiotics and other peptides. mdpi.comnih.gov

Furthermore, the characterization of this compound showcases the power of heterologous expression. pnas.org Since this compound was not produced by its native host in the lab, its biosynthetic genes were cloned and expressed in a more tractable host, E. coli. pnas.orgresearchgate.net This technique allows for the production and subsequent characterization of "cryptic" or silent gene clusters, unlocking a vast reservoir of previously inaccessible natural products. researchgate.net The structure of the resulting peptide was then elucidated using advanced analytical techniques like tandem mass spectrometry. pnas.orgnih.gov This entire workflow—from genome sequencing and bioinformatic analysis to heterologous expression and mass spectrometry—represents the cutting edge of lantibiotic discovery and was the precise methodology that brought the novel chemical entity this compound to light. illinois.edu

Table 2: Biosynthetic Gene Cluster of this compound

Gene Putative Function
geoAII Precursor peptide
geoM Lanthipeptide synthetase (bifunctional dehydratase/cyclase)
geoTII ABC transporter/protease

Genomic and Genetic Foundations of Geobacillin Ii Biosynthesis

Localization and Organization of the Geobacillin II Biosynthetic Gene Cluster (BGC)

The this compound BGC was first identified in Geobacillus thermodenitrificans NG80-2, a thermophilic bacterium isolated from a deep-subsurface oil reservoir. researchgate.netnih.govnih.gov The cluster is notably compact and distinct from the geobacillin I BGC also found in the same organism. researchgate.netpnas.orgnih.gov The organization of the this compound BGC is streamlined, containing genes essential for the production of this specific lanthipeptide. nih.govresearchgate.net

The core components of the this compound BGC are organized as follows:

GeneFunction
geoAIIEncodes the precursor peptide. researchgate.netnih.govnih.govvu.lt
geoMEncodes a bifunctional modification enzyme (lanthipeptide synthetase). researchgate.netnih.govnih.govacs.org
geoTIIEncodes a transporter with a protease domain. nih.govnih.gov
geoR/geoKEncode regulatory and immunity proteins. nih.govnih.gov

Genes Encoding Precursor Peptide (GeoAII)

The structural gene, geoAII, encodes the precursor peptide of this compound. researchgate.netnih.govnih.govvu.lt This precursor, GeoAII, consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes extensive post-translational modifications. pnas.orgresearchgate.net The leader peptide of GeoAII contains a characteristic double-glycine motif, which is a recognition site for proteolytic cleavage during maturation and transport. pnas.orgpnas.org The core peptide sequence is unique and does not show significant homology to other known lantibiotics, suggesting that this compound may represent a novel class II lantibiotic. pnas.org

Genes Encoding Modification Enzymes (GeoM)

Adjacent to geoAII is the geoM gene, which encodes the key modification enzyme, GeoM. researchgate.netnih.govnih.gov GeoM is a bifunctional class II lanthipeptide synthetase, responsible for both the dehydration of specific serine and threonine residues in the GeoAII core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, and the subsequent cyclization reactions. nih.govnih.gov These cyclization reactions involve the addition of cysteine thiols to the dehydroamino acids, forming the characteristic thioether cross-links (lanthionines and methyllanthionines). nih.gov The enzyme GeoM shows about 35% sequence identity to other known LanM enzymes like MrsM and HalM1/HalM2. nih.gov Notably, GeoM is a thermostable enzyme, capable of functioning at temperatures ranging from 37°C to 80°C. nih.govnih.gov

Genes Encoding Transporter and Protease Components

The this compound BGC includes the geoTII gene, which encodes a protein with dual functions. nih.govnih.gov GeoTII is homologous to the family of ABC transporter maturation and secretion proteins. pnas.orgpnas.org It is responsible for the transport of the modified GeoAII peptide across the cell membrane. nih.gov Furthermore, GeoTII possesses an N-terminal cysteine protease domain that recognizes and cleaves the leader peptide at the double-glycine motif, releasing the modified core peptide outside the cell. pnas.orgnih.govpnas.org

Genes Encoding Regulatory and Immunity Proteins

The this compound gene cluster also contains genes predicted to be involved in regulation and self-immunity. nih.govnih.gov While specific regulatory genes like geoR and geoK have been associated with the geobacillin I cluster, the regulatory and immunity mechanisms for this compound are less characterized but are presumed to be encoded within its BGC to control its production and protect the host cell from its antimicrobial activity. nih.gov

Comparative Genomics of this compound BGCs Across Geobacillus Strains

Genome mining efforts have revealed that the this compound BGC is not widely distributed among Geobacillus species. researchgate.netnih.gov In silico analysis has shown its presence primarily in Geobacillus thermodenitrificans NG80-2 and a closely related strain, Geobacillus sp. G11MC16. pnas.orgnih.gov The precursor peptide encoded in G11MC16 differs by only a single amino acid from that of NG80-2. pnas.org Screening of seven other Geobacillus strains did not detect the production of this compound, and PCR attempts to amplify the geoM gene were unsuccessful, suggesting the rarity of this specific BGC. researchgate.netnih.gov This limited distribution contrasts with the geobacillin I cluster, which was found in five of the seven screened strains. researchgate.net The pan-genome of Geobacillus is considered open, indicating significant genetic diversity and the potential for horizontal gene transfer to contribute to the acquisition of such specialized metabolic pathways. frontiersin.orgbiorxiv.org

Bioinformatic Approaches for Prediction and Analysis of this compound-like Clusters

The discovery and analysis of this compound and similar ribosomally synthesized and post-translationally modified peptides (RiPPs) are heavily reliant on bioinformatic tools. vu.ltacs.org Genome mining software such as BAGEL3 and antiSMASH are employed to scan bacterial genomes for potential bacteriocin (B1578144) BGCs. nih.govfrontiersin.org These tools identify clusters based on the presence of key genes, such as those encoding precursor peptides and modification enzymes. nih.gov For instance, the this compound cluster in G. thermodenitrificans NG80-2 was identified through its partial homology to the BGC of the class II lantibiotic mersacidin. pnas.org

Comparative genomic analyses help to understand the evolutionary relationships and diversity of these clusters across different strains and species. nih.govacs.org By comparing the gene content and organization of the this compound BGC with other known lanthipeptide clusters, researchers can infer the functions of individual genes and predict the structure of the resulting natural product. researchgate.netvu.lt Phylogenetic analysis of the core genes, such as the LanM synthetase, can also provide insights into the evolutionary origins of these biosynthetic pathways. frontiersin.org Such bioinformatic predictions are crucial for guiding the heterologous expression and characterization of novel bacteriocins from thermophilic bacteria and other sources. vu.ltresearchgate.net

Transcriptional Regulation and Expression Dynamics of the this compound Biosynthetic Pathway

The production of this compound, a class II lantibiotic from Geobacillus thermodenitrificans, is governed by a sophisticated and tightly controlled regulatory network. nih.gov The expression of the biosynthetic gene cluster is not constitutive; instead, it is managed by a dedicated two-component regulatory system, which is a common feature in the biosynthesis of lantibiotics. nih.govresearchgate.net This system ensures that the production of the antimicrobial peptide is coordinated with specific cellular or environmental cues.

Genomic Organization of Regulatory Elements

The biosynthetic gene cluster for this compound contains the genes geoR and geoK, which encode the components of a two-component transcriptional regulatory system. nih.gov These regulatory genes are located within the cluster, in proximity to the structural gene (geoAII), modification enzyme genes, and transporter genes. nih.gov

geoK : This gene is predicted to encode a membrane-bound histidine protein kinase (HPK). In the general model for lantibiotic regulation, the HPK acts as a sensor. It detects a specific external signal, which is often the mature bacteriocin itself or a dedicated induction factor peptide. researchgate.net

geoR : This gene encodes a cytoplasmic response regulator (RR). Upon activation by the sensor kinase, the response regulator binds to promoter regions within the gene cluster to activate transcription. researchgate.netfrontiersin.org

This genetic architecture suggests a quorum-sensing-based regulatory circuit, where the bacterium can monitor its cell population density and/or the presence of the mature this compound peptide in the environment to trigger its own synthesis in a positive feedback loop. researchgate.net

Research Findings on Expression Dynamics

Research into this compound has revealed intriguing expression dynamics. Despite the presence of the complete biosynthetic gene cluster in G. thermodenitrificans NG80-2, production of the mature this compound peptide was not detected in this or six other Geobacillus strains under laboratory conditions. nih.gov This lack of native production indicates that the transcriptional activation of the pathway is subject to strict regulation and that the specific inducing conditions were not met during cultivation.

However, the functionality of the biosynthetic machinery was confirmed through heterologous expression. The this compound gene cluster was successfully expressed in Escherichia coli, leading to the production and characterization of the novel lantibiotic. nih.gov This result demonstrates that the structural and modification genes are functional but remain transcriptionally silent in the native host, highlighting the central role of the GeoK/GeoR regulatory system in controlling the pathway's expression. The precise signals that activate the GeoK sensor kinase in its native environment remain to be elucidated.

Data on Regulatory Genes

The table below summarizes the identified regulatory genes within the this compound biosynthetic cluster and their putative functions based on homology to other lantibiotic systems. nih.govresearchgate.net

Gene NameEncoded ProteinPutative FunctionRole in Biosynthesis
geoK Histidine Kinase (LanK family)Transmembrane sensor protein that autophosphorylates upon detecting an external signal (e.g., autoinducer peptide). nih.govresearchgate.netSenses the extracellular concentration of an induction signal to initiate the regulatory cascade.
geoR Response Regulator (LanR family)Cytoplasmic protein that, upon phosphorylation by GeoK, binds to DNA to activate gene transcription. nih.govresearchgate.netDirectly activates the promoters of the this compound operon, including the structural and immunity genes.

Enzymology and Biochemistry of Geobacillin Ii Post Translational Modification

Role of Lanthipeptide Synthetase GeoM in Dehydration and Cyclization

The lanthipeptide synthetase GeoM is a pivotal enzyme in the biosynthesis of geobacillin II, catalyzing the two key post-translational modifications: the dehydration of specific serine and threonine residues and the subsequent cyclization to form thioether bridges. nih.gov GeoM is a class II lanthipeptide synthetase, meaning it possesses both dehydratase and cyclase domains within a single polypeptide chain. nih.govpnas.org This bifunctional nature allows for the coordinated modification of the GeoAII precursor peptide.

The process begins with the dehydration of serine and threonine residues in the core region of GeoAII to their corresponding α,β-unsaturated amino acids, dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. pnas.org Following dehydration, the cyclase domain of GeoM facilitates the intramolecular Michael-type addition of the thiol groups of cysteine residues to these dehydro amino acids. acs.org This reaction results in the formation of the characteristic lanthionine (B1674491) (from serine and cysteine) and methyllanthionine (from threonine and cysteine) thioether cross-links that define the polycyclic structure of this compound. pnas.org The gene encoding GeoM is located adjacent to the precursor peptide gene, geoAII, within the this compound biosynthetic gene cluster. pnas.org Sequence analysis reveals that GeoM shares approximately 35% sequence identity with other known LanM enzymes, such as MrsM, HalM1, and HalM2. pnas.org

In Vitro Reconstitution of this compound Biosynthesis

The enzymatic activity of GeoM has been successfully reconstituted in vitro, providing a powerful platform to study the intricacies of this compound biosynthesis. nih.govmatilda.science In these experiments, the purified precursor peptide, GeoAII, is incubated with the purified GeoM enzyme in the presence of necessary cofactors. nih.gov

A key finding from these in vitro studies is the thermostability of GeoM. The enzyme demonstrates activity over a broad temperature range, from 37°C to 80°C, which is consistent with its origin from the thermophilic bacterium Geobacillus thermodenitrificans. nih.govmatilda.science This thermal stability is a notable characteristic of the enzyme. The reconstitution assays typically involve incubating His-tagged GeoAII with His-tagged GeoM, ATP, Mg2+, and a reducing agent like TCEP, followed by analysis with mass spectrometry to detect the modified peptide. nih.gov Successful reconstitution confirms the catalytic competence of the isolated GeoM enzyme to perform both dehydration and cyclization reactions on its substrate peptide. nih.gov

Stereochemical Configuration of Lanthionines Formed by GeoM

The stereochemistry of the lanthionine and methyllanthionine bridges is a critical determinant of the final three-dimensional structure and biological activity of lanthipeptides. Chiral gas chromatography/mass spectrometry (GC/MS) analysis of hydrolyzed this compound has been employed to determine the stereochemical configuration of its thioether rings. nih.govnih.gov

This compound possesses an unusual stereochemical feature in its N-terminal A-ring. This lanthionine ring is formed from a Dhx-Dhx-Xxx-Xxx-Cys motif (where Dhx is a dehydroamino acid) and exhibits an LL stereochemical configuration. nih.govnih.gov This is a notable deviation from the more common DL configuration found in many lanthipeptides. This LL stereochemistry is also observed in other lanthipeptides like cytolysin (B1578295), haloduracin (B1576486), and carnolysin, which share a similar N-terminal motif. nih.gov

RingStereochemical ConfigurationAnalytical Method
A-ringLLChiral Gas Chromatography/Mass Spectrometry (GC/MS)

Mechanisms of Leader Peptide Removal and Core Peptide Maturation

The biosynthesis of this compound involves the removal of an N-terminal leader peptide from the modified GeoAII precursor to yield the mature, active lantibiotic. pnas.orgpnas.org The geoAII gene encodes a precursor peptide with a leader sequence that guides the core peptide through the modification process. pnas.org

The this compound gene cluster contains a gene, GeoTII, which encodes a protein with homology to ABC transporters involved in maturation and secretion. pnas.org These transporters often possess an N-terminal cysteine protease domain responsible for cleaving the leader peptide at a conserved double-glycine motif. pnas.org The presence of GeoTII suggests a mechanism where it transports the modified GeoAII precursor across the cell membrane while simultaneously cleaving the leader peptide. nih.gov

However, the maturation of this compound may involve a second proteolytic step. Evidence suggests that after the initial removal of the leader peptide, a further proteolytic cleavage might occur. pnas.org This is supported by sequence alignments with other class II lantibiotics that undergo a two-step maturation process. pnas.org The protease responsible for this second cleavage has not yet been identified. pnas.org

Investigation of Enzyme Specificity and Substrate Promiscuity within the GeoM System

The interaction between GeoM and its substrate, GeoAII, demonstrates a degree of specificity, yet studies also suggest the potential for substrate promiscuity. nih.gov Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions on substrates other than its native one. nih.govunivie.ac.at

To investigate the substrate tolerance of GeoM, researchers have co-expressed the enzyme with mutated versions of the GeoAII precursor peptide in E. coli. nih.gov For instance, when the threonine at position 2 of the core peptide was mutated to either glycine (B1666218) (T2G) or alanine (B10760859) (T2A), GeoM was still able to process the precursor peptide, resulting in a four-fold dehydrated product (as opposed to the five-fold dehydration of the wild-type). nih.gov This indicates that GeoM can accommodate some changes in the core peptide sequence.

Structural Elucidation Methodologies and Derived Insights into Geobacillin Ii Architecture

Limitations of NMR Spectroscopy for Geobacillin II Structural Studies

While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the three-dimensional structural elucidation of complex biomolecules and was used extensively for Geobacillin I, it was not employed for this compound. nih.govnih.gov The principal limitation was the insufficient quantity of purified this compound produced via heterologous expression in E. coli. pnas.org NMR spectroscopy typically requires relatively large amounts of sample to generate high-quality data with adequate signal-to-noise ratios. azooptics.com

The low yield of this compound made it impractical to pursue NMR studies, which would have been necessary for a complete 3D structural model. pnas.org This constraint highlights a common challenge in the study of novel, heterologously expressed natural products, where production levels can be a significant bottleneck for certain analytical techniques. indianastate.edu Consequently, researchers relied on MS/MS, which is more sensitive and requires less material, to determine the compound's planar ring pattern. pnas.orgazooptics.com

Analysis of Dehydration States and Thioether Cross-Link Formation

The formation of this compound involves a series of crucial post-translational modifications (PTMs) characteristic of lantibiotics. nih.gov These modifications are catalyzed by the bifunctional Class II lanthipeptide synthetase GeoM, which carries out both dehydration and cyclization reactions. nih.gov

The process begins with the dehydration of specific serine (Ser) and threonine (Thr) residues within the core peptide sequence of the GeoAII precursor. nih.govnih.gov This enzymatic step converts them into the α,β-unsaturated amino acids dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.govnih.gov Following dehydration, the cyclization reaction occurs through a Michael-type addition, where the thiol groups of cysteine (Cys) residues attack the newly formed dehydro amino acids. nih.govnih.gov This reaction forms the stable thioether cross-links, known as lanthionine (B1674491) (from Cys addition to Dha) or methyllanthionine (from Cys addition to Dhb), which define the polycyclic structure of the mature lantibiotic. nih.gov For this compound, acid hydrolysis followed by GC-MS analysis confirmed the presence of lanthionines. researchgate.net

Table 1: Post-Translational Modifications in this compound Biosynthesis

Modification StepPrecursor ResidueModified ResidueCatalyzing EnzymeDescription
DehydrationSerine/ThreonineDehydroalanine (Dha)/Dehydrobutyrine (Dhb)GeoM (Dehydratase domain)Removal of a water molecule from Ser or Thr residues. nih.gov
Cyclization (Thioether Formation)Cysteine + Dha/DhbLanthionine/MethyllanthionineGeoM (Cyclase domain)Intramolecular addition of a Cysteine thiol to a dehydro amino acid. nih.gov

Comparative Structural Features with Nisin and Other Lantibiotics

This compound possesses a unique structure that sets it apart from other well-characterized lantibiotics, including nisin. pnas.orgnih.gov While Geobacillin I is a Class I lantibiotic and a structural analog of nisin, this compound is a Class II lantibiotic with a novel ring topology. nih.govmdpi.com

Table 2: Structural Comparison of this compound and Nisin

FeatureThis compoundNisin A
Lantibiotic ClassClass II nih.govClass I nih.gov
Number of Thioether RingsFour nih.govFive illinois.edu
Modification Enzyme TypeBifunctional (LanM-type) nih.govSeparate Dehydratase (LanB) and Cyclase (LanC) nih.gov
Ring TopologyNovel; distinct from known lantibiotics. pnas.orgWell-characterized A-E ring structure. nih.gov
Structural HomologyNo obvious homology to nisin. nih.govServes as a prototype for many Class I lantibiotics. nih.gov

Impact of Precursor Peptide Processing on Final this compound Formulations

The transformation from the initial gene product to the final, active this compound is a multi-step process involving the precursor peptide, GeoAII. nih.gov GeoAII is ribosomally synthesized as a linear peptide composed of an N-terminal leader peptide and a C-terminal core peptide that becomes the final lantibiotic. researchgate.netnih.gov

Following translation, the precursor peptide undergoes the previously described dehydration and cyclization modifications catalyzed by the GeoM enzyme. researchgate.netnih.gov The final and critical step in maturation is the proteolytic cleavage and removal of the leader peptide. nih.govnih.gov In heterologous production systems, this was accomplished experimentally using the protease GluC. researchgate.net This enzymatic cleavage demonstrated the potential for variability in the final product, as cleavage was observed to occur at different sites (e.g., at Glu-1 or Glu-5), resulting in slightly different mature peptide forms. researchgate.net In the native Geobacillus thermodenitrificans, this processing is believed to be carried out by a dedicated bifunctional transporter and protease, GeoATII, which exports the modified peptide and cleaves the leader sequence. nih.gov The potential for multiple cleavage sites suggests that different formulations of this compound could exist, potentially influencing its biological activity.

Molecular Mechanisms of Geobacillin Ii Biological Activity

Interaction with Bacterial Cellular Components: Focus on Lipid II Binding

The primary molecular target of geobacillin II, like other nisin-like lantibiotics, is Lipid II, an essential precursor molecule in the biosynthesis of the bacterial cell wall. nih.govwikipedia.orgnih.gov Lipid II is a lipid-linked disaccharide-pentapeptide that serves as the building block for the peptidoglycan layer, a critical structural component of the bacterial cell envelope. nih.gov The interaction between this compound and Lipid II is a crucial first step in its antimicrobial cascade.

While direct structural studies of the this compound-Lipid II complex are not yet available, the mechanism can be inferred from the well-characterized interactions of nisin and geobacillin I with Lipid II. The N-terminal region of these lantibiotics, containing conserved thioether-bridged rings (A and B rings), is responsible for recognizing and binding to the pyrophosphate moiety of Lipid II. nih.gov This specific binding effectively sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and thereby inhibiting cell wall synthesis. nih.govnih.gov This mode of action is particularly effective as Lipid II is a highly conserved and essential molecule for bacterial survival, making the development of resistance more challenging for the target bacteria. nih.gov

Pore Formation Dynamics within Target Bacterial Membranes

Following the initial binding to Lipid II, this compound is believed to induce the formation of pores in the target bacterial membrane, a hallmark of the antimicrobial activity of nisin and geobacillin I. mdpi.comnih.gov This pore formation is a dynamic process that leads to the disruption of the cell's electrochemical gradients and ultimately, cell death.

The binding of multiple this compound molecules to Lipid II molecules is thought to trigger their aggregation within the membrane. This clustering of this compound-Lipid II complexes is a critical prerequisite for pore assembly. nih.gov The aggregated complex then undergoes a conformational change, inserting into the hydrophobic core of the bacterial membrane to form a transmembrane pore. nih.gov These pores allow for the uncontrolled efflux of essential ions and small molecules, such as potassium ions and ATP, and the influx of water, leading to a dissipation of the membrane potential and a collapse of the proton motive force. nih.gov The precise stoichiometry of this compound and Lipid II molecules required to form a functional pore has not been determined, but studies on nisin suggest a complex of multiple peptide and lipid molecules. nih.gov

Mechanistic Distinctions in Membrane Disruption Compared to Nisin

Mutational studies on the linker region between the C and D rings of nisin have demonstrated its critical role in pore formation. nih.gov Geobacillin I possesses a different linker structure, which appears to influence the detailed mechanism of how it disrupts the membrane. nih.gov Given the structural similarities between geobacillin I and II, it is plausible that this compound also exhibits unique pore-forming characteristics compared to nisin. These differences could manifest in the size, stability, or ion selectivity of the pores formed by this compound.

Role of Specific Amino Acid Residues in Activity

The biological activity of this compound is critically dependent on its specific amino acid sequence and post-translational modifications. Research has indicated that the removal of specific amino acid residues at the N-terminus of the this compound precursor peptide is essential for its bioactivity. nih.gov

Specifically, the proteolytic cleavage that removes the leader peptide is a crucial maturation step. Further processing that results in the removal of tyrosine (Tyr) and threonine (Thr) residues at the newly formed N-terminus appears to be required to unmask the antimicrobial potential of this compound. nih.gov This suggests that these N-terminal residues may play a role in maintaining an inactive conformation of the peptide, and their removal exposes the active sites necessary for Lipid II binding and subsequent pore formation. The precise roles of other amino acid residues within the this compound structure in its antimicrobial activity remain an area for further investigation.

Table 1: Key Amino Acid Residues in this compound Activity

Residue PositionAmino AcidPost-Translational Modification/ProcessingPutative Role in Activity
N-terminusTyrosine (Tyr)Removal during maturationUnmasking of the active form of the peptide nih.gov
N-terminusThreonine (Thr)Removal during maturationUnmasking of the active form of the peptide nih.gov

Note: The table is based on current research findings and highlights residues with experimentally suggested roles in the biological activity of this compound.

Molecular Targets Beyond Lipid II: Exploration of Additional Modes of Action

Currently, the primary and most well-documented molecular target of this compound is Lipid II. The dual action of inhibiting cell wall synthesis and forming membrane pores, both initiated by Lipid II binding, appears to be the central mechanism of its antimicrobial activity. mdpi.comnih.gov

While there is no direct evidence to suggest that this compound has alternative molecular targets, the possibility cannot be entirely ruled out. Some antimicrobial peptides are known to have multiple modes of action, which can be a strategy to overcome bacterial resistance. Future research may explore whether this compound can interact with other cellular components or processes, although the Lipid II-dependent mechanism is considered its principal mode of action.

Spectrum of Geobacillin Ii Biological Activities and Structure Activity Relationships

Defined Antimicrobial Spectrum Against Gram-Positive Bacteria, Specifically Bacillus Strains

Geobacillin II demonstrates a remarkably specific antimicrobial activity, exclusively targeting bacteria belonging to the Bacillus genus. pnas.orgnih.govnih.gov Unlike its counterpart, geobacillin I, which has a broader range of activity against various Gram-positive bacteria, this compound's efficacy is confined to this particular group of bacteria. pnas.orgnih.govnih.gov This narrow spectrum suggests a highly specific mode of action and molecular target within Bacillus species. nih.gov

Initial screenings and subsequent bioactivity assays have consistently shown that this compound is effective against several Bacillus strains, including Bacillus cereus and Bacillus subtilis. researchgate.net However, it displays no inhibitory activity against other Gram-positive bacteria such as Staphylococcus aureus or Gram-negative bacteria like Escherichia coli. pnas.org This focused activity profile distinguishes this compound from many other lantibiotics.

Table 1: Antimicrobial Spectrum of this compound

Target Organism Activity
Bacillus species (e.g., B. cereus, B. subtilis) Active
Other Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus dysgalactiae) Inactive

Comparative Analysis of Antimicrobial Potency with Other Lantibiotics

When compared to other well-known lantibiotics, this compound's potency is directly linked to its narrow spectrum. While lantibiotics like nisin exhibit broad-spectrum activity against a wide array of Gram-positive bacteria, this compound's strength lies in its specificity. pnas.orgnih.govnih.gov For instance, geobacillin I, also from G. thermodenitrificans, has a wider antimicrobial range, showing activity against pathogens like Streptococcus dysgalactiae and vancomycin-resistant enterococci. pnas.orgnih.gov In contrast, this compound remains inactive against these strains, highlighting its unique targeting mechanism. pnas.orgnih.govnih.gov

The potency of this compound against susceptible Bacillus strains is significant, although direct comparative studies with a wide range of lantibiotics against the same Bacillus strains are limited. Its unique ring topology, which differs from any other known lantibiotic, is thought to be a key determinant of its specific and potent anti-Bacillus activity. pnas.orgnih.govnih.gov

Influence of Leader Peptide Cleavage and N-Terminal Processing on Activity

Like other lantibiotics, this compound is synthesized as a precursor peptide (prepeptide) containing an N-terminal leader peptide and a C-terminal core peptide. The leader peptide guides the post-translational modifications of the core peptide and must be cleaved to yield the active bacteriocin (B1578144).

For the heterologous production of this compound in Escherichia coli, a trypsin cleavage site was engineered into the leader peptide to facilitate its removal. researchgate.net The successful removal of the leader peptide is crucial for the bioactivity of this compound. researchgate.net Following the cleavage, the resulting mature peptide undergoes further processing, leading to the formation of its characteristic thioether bridges. The precise nature of the N-terminal processing following leader peptide removal is critical for the final conformation and, consequently, the biological activity of the molecule. Incomplete or improper processing would likely result in a loss of its specific antimicrobial function.

Systematic Mutagenesis Approaches for Structure-Activity Relationship (SAR) Elucidation

To understand the relationship between the structure of this compound and its biological activity, systematic mutagenesis has been employed. A key example of this approach was the introduction of a mutation in the double-glycine motif of the GeoAII precursor peptide. researchgate.net Specifically, the second glycine (B1666218) was mutated to a lysine. This modification was not intended to directly alter the core peptide's activity but to introduce a trypsin cleavage site, thereby enabling the controlled removal of the leader peptide during in vitro production and purification. researchgate.net

This engineered modification was instrumental in obtaining the mature, active form of this compound for bioactivity assays. researchgate.net Further systematic mutagenesis studies targeting specific amino acid residues within the core peptide would be necessary to precisely map the domains responsible for its narrow-spectrum activity and interaction with its molecular target in Bacillus species.

Investigation of Factors Affecting Bioactivity in vitro (e.g., pH, temperature effects on the molecule's stability or activity, not on its safety profile)

The stability of this compound under various in vitro conditions is a critical aspect of its bioactivity. While specific data on the pH and temperature stability of this compound is not as extensively documented as for geobacillin I, general characteristics of bacteriocins from thermophilic bacteria suggest a high degree of stability. For instance, geobacillin I, produced by the same organism, exhibits greater stability at neutral and slightly alkaline pH (7 and 8) and at elevated temperatures (37°C and 60°C) compared to nisin. pnas.orgnih.govmdpi.com

Given that this compound is also derived from a thermophilic bacterium, it is expected to possess a degree of thermostability. The stability of bacteriocins is often pH-dependent, with many showing optimal stability under acidic conditions. For example, geobacillin 6, another bacteriocin from a thermophilic Parageobacillus species, is stable over a broad pH range of 3–11 and is highly thermostable, retaining full activity after incubation at 95°C for 6 hours. frontiersin.org While direct extrapolation is not possible, these findings suggest that this compound is likely to be a robust molecule, a characteristic that would be advantageous for its potential applications.

Table 2: Compound Names Mentioned

Compound Name
Geobacillin I
This compound
Nisin
Nisin A
Geobacillin 6
GeoAII
GeoM

Bacterial Resistance Mechanisms to Geobacillin Ii

Intrinsic and Acquired Resistance Pathways in Target Organisms

Bacteria can exhibit either intrinsic (natural) or acquired resistance to antimicrobial compounds. While specific studies on resistance pathways to Geobacillin II are not extensively detailed in the available literature, general principles of bacteriocin (B1578144) resistance can be applied. Target organisms, primarily Bacillus species, may develop resistance through various means. nih.govactamicrobio.bgijoer.com

Intrinsic resistance can be related to the inherent properties of a bacterium, such as its cell wall structure or the absence of a specific target receptor. actamicrobio.bg In the case of lantibiotics that target Lipid II, an essential precursor for cell wall biosynthesis, developing resistance by altering this target is considered challenging for bacteria. nih.govpnas.org

Acquired resistance, on the other hand, typically involves the uptake of new genetic information that confers a survival advantage in the presence of the antimicrobial agent. nih.gov This can occur through the transfer of plasmids and transposons, often via conjugation, from a resistant strain to a susceptible one. actamicrobio.bg Experimentally, acquired resistance to other bacteriocins has been observed by the appearance of growing colonies within zones of inhibition during diffusion assays, indicating that some cells within the population have developed a means to survive the bacteriocin's activity. vu.lt

Molecular Basis of Resistance Development

The molecular mechanisms underlying bacterial resistance to bacteriocins are diverse. Although the specific molecular basis for resistance to this compound has not been fully elucidated, it is likely to follow patterns observed for other lantibiotics, particularly those that, like the related Geobacillin I, interact with Lipid II. nih.gov

General molecular strategies for bacteriocin resistance include:

Target Modification: Altering the structure of the molecular target, such as Lipid II, can prevent the bacteriocin from binding and exerting its effect. However, as Lipid II is a highly conserved and essential molecule synthesized through a multi-step process, modifications can be detrimental to the cell, making this a less common resistance strategy. nih.govpnas.org

Efflux Pumps: Bacteria can acquire genes encoding efflux pumps that actively transport the bacteriocin out of the cell, preventing it from reaching its intracellular or membrane-associated target. nih.govpnas.org Small multidrug resistance (SMR) efflux pumps are one example of such systems. mdpi.com

Proteolytic Degradation: Bacteria may produce proteases that degrade the peptide-based bacteriocin, inactivating it before it can cause harm.

Immunity Proteins: Producer organisms, such as Geobacillus thermodenitrificans, possess specific immunity proteins that protect them from the bacteriocin they synthesize. nih.govsci-hub.se The genes for these immunity proteins are typically located within the bacteriocin biosynthetic gene cluster. nih.gov The horizontal transfer of these immunity genes to a susceptible strain could confer specific resistance.

The table below summarizes general resistance mechanisms that could be relevant to this compound.

Resistance MechanismMolecular Basis
Target Modification Alteration of the Lipid II molecule, preventing bacteriocin binding.
Efflux Pumps Active transport of the bacteriocin out of the bacterial cell.
Enzymatic Inactivation Degradation of the bacteriocin by proteases.
Immunity Proteins Production of specific proteins that neutralize the bacteriocin's activity.

Genetic Determinants and Horizontal Gene Transfer in this compound Resistance

The dissemination of antimicrobial resistance is frequently mediated by mobile genetic elements through horizontal gene transfer (HGT). nih.govresearchgate.netmdpi.com This process allows for the rapid spread of resistance determinants, such as genes encoding efflux pumps or inactivating enzymes, among bacterial populations. mdpi.com

The genetic determinants for this compound biosynthesis, designated the geoAII gene within a small cluster, have been identified in the genomes of Geobacillus thermodenitrificans NG80-2 and Geobacillus sp. G11MC16. pnas.orgresearchgate.netresearchgate.net While the focus has been on the biosynthetic genes, the potential for HGT is evident from the discovery of a bacteriocin gene with 35% sequence similarity to this compound in the genome of Lactiplantibacillus plantarum UTNGt21A, suggesting a possible transfer event between disparate species. nih.gov

Although specific genes conferring resistance to this compound have not yet been characterized, the genetic determinants for immunity in producer strains are co-located with the synthesis genes. nih.gov The transfer of these immunity genes represents a direct pathway to acquired resistance. Plasmids and conjugative transposons are common vectors for the transfer of such resistance genes between bacterial species and even genera. actamicrobio.bgactamicrobio.bg

Bioinformatic and Experimental Identification of Resistance Genes

Identifying the genes responsible for bacteriocin resistance involves a combination of bioinformatic and experimental approaches.

Bioinformatic Identification:

Genome Mining: In silico screening of bacterial genomes is a powerful tool for discovering novel bacteriocin biosynthetic gene clusters and potential resistance genes. nih.gov Software tools like antiSMASH and BAGEL4 are used to analyze genomic data and identify these clusters, which often include immunity genes. mdpi.comresearchgate.netdntb.gov.ua

Resistance Gene Databases: Databases such as the Comprehensive Antibiotic Resistance Database (CARD) are used to screen genomes for known antimicrobial resistance (AMR) genes. mdpi.comnih.gov This allows for the prediction of a strain's resistance profile based on the presence of genes encoding mechanisms like antibiotic inactivation or target alteration. mdpi.com

Experimental Identification:

Gene Amplification: Polymerase Chain Reaction (PCR) can be used with degenerate primers to search for the presence of specific known resistance or biosynthetic genes in the genomic DNA of bacterial strains. pnas.org

Heterologous Expression: Expressing genes from a producer or resistant organism in a susceptible host, such as E. coli, can confirm their function. This approach has been used to produce and characterize this compound itself and could be adapted to verify the function of putative resistance genes. actamicrobio.bgijoer.com

Resistance Induction Assays: Exposing a susceptible bacterial population to sub-lethal concentrations of a bacteriocin can lead to the selection of resistant mutants. Subsequent genome sequencing of these mutants can identify the genetic changes responsible for the resistance phenotype. vu.lt

The table below outlines common tools and methods used in the identification of resistance genes.

ApproachMethod/ToolApplication
Bioinformatic antiSMASH, BAGELIdentification of bacteriocin biosynthetic gene clusters, including immunity genes. researchgate.netdntb.gov.ua
Bioinformatic CARD, ResFinderScreening genomes for known antimicrobial resistance genes and mutations. nih.gov
Experimental PCRDetection and amplification of specific gene sequences from bacterial DNA. pnas.org
Experimental Heterologous ExpressionFunctional validation of genes by expressing them in a different host organism. nih.gov
Experimental Mutant SelectionIsolation of resistant strains after exposure to the antimicrobial agent for genetic analysis. vu.lt

Heterologous Production and Engineering Approaches for Geobacillin Ii

Strategies for Recombinant Production in Heterologous Hosts (e.g., Escherichia coli)

The primary strategy for producing geobacillin II has been through heterologous expression in Escherichia coli, a well-understood and genetically tractable host. pnas.orgpnas.org The biosynthetic gene cluster for this compound is relatively simple, containing the precursor peptide gene (geoAII) and a single modification enzyme (geoM) responsible for both dehydration and cyclization reactions. pnas.org

To achieve production, researchers have employed co-expression systems. Key elements of this strategy include:

Synthetic Gene Synthesis : The genes for the precursor peptide (GeoAII) and the modifying enzyme (GeoM) were synthesized. pnas.org Codon optimization of biosynthetic genes for the expression host is a common practice to enhance translation efficiency, as was done for the geobacillin I gene cluster. frontiersin.org

Co-expression Vectors : Dual-expression vectors, such as pRSFDuet-1, were used to simultaneously produce the precursor peptide and the modification enzyme. pnas.orgpnas.org In a typical setup, synthetic genes for geoAII and geoM were inserted into the multiple cloning sites of the vector. pnas.org

Facilitating Purification and Cleavage : To enable purification and removal of the leader peptide from the modified precursor, site-directed mutagenesis was used. A mutation was introduced in the leader peptide of GeoAII to create a trypsin cleavage site, allowing for the release of the mature lantibiotic after post-translational modifications are complete. pnas.org

This approach successfully yielded the five-fold dehydrated this compound in E. coli, allowing for its structural and functional characterization. pnas.orgpnas.org The compound was found to have a novel ring topology and exhibited antimicrobial activity specifically against Bacillus strains. pnas.orgnih.gov

Optimization of Expression Systems for Enhanced Yield and Purity

While initial heterologous production is a critical first step, optimizing the expression system is crucial for obtaining sufficient quantities of this compound for further study and potential applications. General strategies for enhancing the yield and purity of recombinant proteins from Geobacillus sources in E. coli are applicable to this compound biosynthesis.

Optimizing Expression Conditions: Studies on other Geobacillus enzymes expressed in E. coli, such as the Bst DNA polymerase, have demonstrated that optimizing induction and culture conditions can significantly increase protein yield. matilda.sciencenih.gov Key parameters that can be fine-tuned include:

Inducer Concentration : Adjusting the concentration of the inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) can balance metabolic load with protein production. For Bst polymerase, an optimal concentration of 1 mM IPTG was identified. nih.gov

Post-induction Time and Temperature : The duration and temperature of incubation after induction are critical for allowing proper protein folding and accumulation. nih.gov

Selecting and Refining Expression Vectors and Hosts: The choice of expression vector and host strain plays a significant role. For a thermostable lipase (B570770) from Geobacillus, different expression systems (pBAD, pRSET, pET, and pGEX) under the control of various promoters were tested to find the highest expression levels. tandfonline.com Furthermore, expressing enzymes in rich media has been shown to produce higher yields compared to minimal media. researchgate.net Purity is typically achieved through multi-step purification protocols, often beginning with affinity chromatography for tagged proteins followed by polishing steps like reverse-phase high-performance liquid chromatography (RP-HPLC), which was used for purifying geobacillin I. pnas.org

Synthetic Biology Tools for Engineering this compound Biosynthesis

While E. coli has been the workhorse for initial production, engineering the native Geobacillus genus or a related thermophilic host is an alternative strategy. This requires a robust set of genetic tools, and significant progress has been made in developing synthetic biology parts for Geobacillus engineering. plos.org

A major advancement in Geobacillus engineering is the development of modular plasmid systems, which allow for the rapid and standardized assembly of genetic constructs. nih.gov The pMTL60000 series, for instance, provides a versatile toolkit for use in Geobacillus thermoglucosidasius and other Gram-positive thermophiles. plasmidvectors.com

These shuttle vectors are composed of interchangeable modules that are combined using unique restriction enzymes. plasmidvectors.comnih.gov This modularity facilitates the easy exchange of parts to create custom plasmids for specific applications. researchgate.net

Module TypeExample ComponentsFunctionSource(s)
Gram-positive RepliconpUB110, repBSTI, repBEnables plasmid replication and stable propagation in the Geobacillus host. Some replicons are temperature-sensitive, useful for gene editing. nih.govacs.org
Gram-negative RepliconColE1 (+/- oriT)Allows for plasmid maintenance and cloning in the E. coli shuttle host. The origin of transfer (oriT) enables conjugal transfer. nih.gov
Selectable Markerkan (Kanamycin resistance), cat (Chloramphenicol resistance), pyrEUsed for selecting transformed cells. Kanamycin resistance is often preferred due to higher thermostability. pyrE can be used as a counter-selection marker. nih.govacs.org
Application-Specific ModuleMultiple Cloning Site (MCS), Reporter Genes (sfGFP, gusA, lacZ), Gene expression cassettesCarries the gene(s) of interest, promoters, and other regulatory elements for the desired engineering outcome. nih.govnih.govacs.org

Fine-tuning gene expression is essential for optimizing biosynthetic pathways. To this end, libraries of promoters and ribosome binding sites (RBS) with varying strengths have been developed and characterized for Geobacillus. plos.orgnih.gov

Promoter Libraries: Instead of relying on a few native promoters, which may be subject to complex regulation, characterized promoter libraries allow for more predictable and tunable control of transcription. acs.orgacs.org

Constitutive Promoters : A library of semi-synthetic constitutive promoters for G. thermoglucosidasius has been created, spanning a 76-fold range of expression levels. plos.orgnih.gov

Inducible Promoters : The xylA gene promoter (PxylA) has been developed as a xylose-inducible system for controlled expression. plos.org

Mutagenesis-Derived Libraries : Libraries have been generated by introducing random mutations into a native promoter, such as pRplsWT, and screening the variants for a wide range of activities using a reporter like superfolder green fluorescent protein (sfGFP). acs.org

Promoter TypeDescriptionHost OrganismSource(s)
Semi-synthetic constitutive libraryProvides a wide range (76-fold) of constitutive expression levels.G. thermoglucosidasius plos.orgnih.gov
PxylAA xylose-inducible promoter for controlled gene expression.G. thermoglucosidasius plos.orgnih.gov
pRplsWT mutant libraryA library of variants of the pRplsWT promoter with a range of expression strengths, created via mutagenic PCR.G. thermoglucosidasius acs.org
Genome-mined promotersA collection of 100 putative promoter sequences from the Geobacillus core genome, characterized to cover a 2-log range of expression.G. thermoglucosidasius acs.org

Ribosome Binding Site (RBS) Engineering: For further tuning at the translational level, libraries of synthetic RBS sequences have been designed. plos.org While computational tools can predict RBS strength, empirical testing is often necessary as factors beyond the Shine-Dalgarno sequence interaction can influence translation efficiency. plos.org Strong, constitutive RBS sequences, such as the one from the pheB gene of G. stearothermophilus, have also been used to achieve high expression levels. researchgate.net

Directed Evolution and Rational Design for Novel this compound Analogues

The ultimate goal of engineering biosynthetic pathways is often to create novel molecules with improved or altered functions. Rational design and directed evolution are two powerful, complementary approaches for generating novel analogues of this compound. illinois.edunih.gov

Rational Design: This approach uses knowledge of a protein's or peptide's structure and function to predict and make specific, targeted mutations. frontiersin.org While extensive rational design has not been reported for this compound, a preliminary example is the site-directed mutagenesis used to introduce a trypsin cleavage site in the GeoAII precursor peptide. pnas.org This was a deliberate modification based on the known sequence specificity of the protease to achieve a desired outcome—removal of the leader peptide. pnas.org Future rational design efforts could target specific amino acids in the core peptide of GeoAII to investigate their roles in the peptide's structure, stability, or interaction with its microbial target.

Directed Evolution: Directed evolution mimics natural selection in the laboratory to evolve proteins or peptides with desired properties without requiring detailed structural knowledge. illinois.edunih.gov The process involves iterative cycles of generating genetic diversity (mutagenesis) and screening or selecting for improved variants. frontiersin.org

A directed evolution campaign for this compound could be implemented as follows:

Library Generation : Create a library of mutants of the geoAII gene using methods like error-prone PCR or site-saturation mutagenesis of specific codons. This would result in a diverse pool of this compound precursor peptides.

Expression and Screening : Express the library of variants in E. coli alongside the GeoM modification enzyme. The resulting pool of this compound analogues would then be screened for desired properties. For example, a high-throughput overlay assay could screen for variants with enhanced antimicrobial activity against a target pathogen or a broadened activity spectrum.

Iteration : The genes from the "winning" variants are isolated, subjected to further rounds of mutation and screening, and gradually improved.

This approach has the potential to identify beneficial mutations in unexpected positions, leading to the discovery of novel this compound analogues with enhanced stability, solubility, or antimicrobial potency. csic.esnih.gov

Comparative Lantibiotic Research: Geobacillin Ii in a Broader Context

Phylogenetic Relationships of Geobacillin II with Other Class II Lantibiotics

This compound is classified as a class II lantibiotic, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs). pnas.org It is produced by the thermophilic Gram-positive bacterium Geobacillus thermodenitrificans NG80-2, which was originally isolated from an oil reservoir. pnas.orgmdpi.com The biosynthetic gene cluster for this compound was identified through genome sequencing and found to have partial homology with the enzymes involved in the biosynthesis of mersacidin, another well-known class II lantibiotic. pnas.org

The genetic locus for this compound is compact, comprising only three essential genes: geoAII, which encodes the precursor peptide; geoM, which encodes the modification enzyme; and a gene for a transporter protein. researchgate.netresearchgate.netresearchgate.net The key enzyme, GeoM, is a lanthipeptide synthetase (LanM-type) that is characteristic of class II lantibiotics. pnas.orgresearchgate.net This single, bifunctional enzyme is responsible for catalyzing both the dehydration of serine and threonine residues and the subsequent cyclization reactions to form thioether bridges, a defining feature of this class. pnas.orgresearchgate.net In contrast, class I lantibiotics utilize two separate enzymes (LanB and LanC) for these processes. pnas.orgnih.gov

Phylogenetically, this compound shares structural motifs with other class II lantibiotics. Notably, its precursor peptide contains a DhxDhxXxxXxxCys motif (where Dhx is a dehydroamino acid) at its N-terminus, which is a precursor to the A-ring. nih.gov This specific motif is also found in other class II lantibiotics such as cytolysin (B1578295), haloduracin (B1576486), and carnolysin, suggesting a common evolutionary lineage for this structural feature. nih.gov In silico analyses of various Geobacillus genomes have revealed a variety of potential class II bacteriocin (B1578144) gene clusters, highlighting the diversity within this genus, though this compound remains one of the few that has been biochemically characterized. teagasc.ienih.govfrontiersin.org

Distinctive Structural Features and Biosynthetic Pathways Compared to Nisin and Haloduracin

This compound possesses a unique structure and follows a biosynthetic pathway that distinguishes it from both class I lantibiotics, like nisin, and other class II lantibiotics, such as the two-component haloduracin.

Structural and Biosynthetic Distinctions

The structure of this compound is novel, featuring a ring topology that is different from any previously characterized lantibiotic. pnas.orgresearchgate.netnih.gov A key structural feature is the N-terminal A-ring, which exhibits an unusual LL-stereochemical configuration for its lanthionine (B1674491) bridge. nih.gov This is a rare feature shared with haloduracin β and cytolysin. nih.gov However, studies have shown that the determination of this stereochemistry in this compound is not solely dependent on the peptide sequence, suggesting a more complex enzymatic control mechanism by the GeoM synthetase compared to what has been proposed for haloduracin. nih.gov

The biosynthetic pathway of this compound is defined by its class II nature, relying on the single, thermostable GeoM enzyme for all modification steps. nih.gov This enzyme functions effectively at temperatures ranging from 37°C to 80°C. nih.gov In contrast, nisin biosynthesis is a class I process requiring two distinct enzymes, NisB for dehydration and NisC for cyclization. pnas.orgnih.gov Haloduracin, while also a class II lantibiotic, has a more complex biosynthetic system where two separate peptides, HalA1 and HalA2, are modified by two distinct LanM enzymes, HalM1 and HalM2, respectively. pnas.org this compound is a single-peptide lantibiotic. nih.gov Furthermore, the proteolytic processing of this compound involves the cleavage of a leader peptide, and it is hypothesized to undergo a second cleavage event, similar to haloduracin, to become fully active. pnas.orgresearchgate.netnih.gov

FeatureThis compoundNisin (Class I)Haloduracin (Class II)
Lantibiotic ClassClass IIClass IClass II (Two-component)
Number of PeptidesOneOneTwo (Halα and Halβ)
Modification EnzymesOne bifunctional enzyme (GeoM)Two separate enzymes (NisB, NisC)Two specific enzymes (HalM1, HalM2)
Ring TopologyUnique, distinct from known lantibiotics pnas.orgnih.govFive thioether rings (A-E) researchgate.netDistinct α and β peptide structures pnas.org
Key Structural MotifN-terminal DhxDhxXxxXxxCys motif nih.govN-terminal A/B rings for Lipid II binding nih.govHalβ shares DhxDhxXxxXxxCys motif nih.gov
Gene ClusterSimple (3 genes) researchgate.netComplex (~11 genes)Complex, encodes two peptides and two modification enzymes pnas.org

Comparative Analysis of Biological Activities and Target Specificity

The biological activity of this compound is remarkably specific when compared to the broad-spectrum activities of nisin and the synergistic action of haloduracin.

Recombinantly produced this compound demonstrates a very narrow spectrum of antimicrobial activity. nih.gov Its inhibitory effects are confined exclusively to bacteria within the Bacillus genus, such as Bacillus subtilis and Bacillus cereus. pnas.orgresearchgate.netnih.gov Extensive testing has shown it to be inactive against other Gram-positive bacteria and Gram-negative bacteria like Escherichia coli. nih.gov

In stark contrast, nisin is renowned for its broad-spectrum activity against a wide array of Gram-positive bacteria. mdpi.com Its targets include foodborne pathogens and clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Streptococcus dysgalactiae. nih.govnih.gov Nisin's potent activity stems from a dual mode of action: it binds to lipid II, a crucial precursor in bacterial cell wall synthesis, thereby halting peptidoglycan production, and it uses the lipid II-nisin complex to form pores in the cell membrane, leading to cell death. nih.gov

Haloduracin’s activity is dependent on the synergistic action of its two component peptides, Halα and Halβ. pnas.org Neither peptide is significantly active on its own, but together they are bactericidal against target strains like Lactococcus lactis. pnas.org This requirement for two distinct molecules for a single antimicrobial function represents a different strategy for target interaction and cell killing compared to single-peptide lantibiotics.

LantibioticSpectrum of ActivityKnown Target(s) / Mode of Action
This compoundNarrow: Active only against Bacillus species mdpi.comnih.govijoer.comTarget and mode of action are not fully elucidated.
NisinBroad: Active against many Gram-positive bacteria (e.g., Staphylococcus, Streptococcus, Listeria, Lactococcus) mdpi.comnih.govDual-action: Binds to Lipid II to inhibit cell wall synthesis and forms membrane pores nih.gov
HaloduracinRequires two peptides for activity; active against strains like Lactococcus lactis pnas.orgSynergistic action of two peptides required for bactericidal effect pnas.org

Insights into Lantibiotic Evolution from this compound Studies

The study of this compound provides several key insights into the diversity and evolution of lantibiotics. The discovery of a lantibiotic with a completely novel ring structure in a thermophilic bacterium expands the known structural repertoire of this peptide family. pnas.orgnih.gov It demonstrates that unique lantibiotic structures have evolved in organisms adapted to extreme environments.

The characterization of the GeoM enzyme, which remains active at temperatures up to 80°C, offers a glimpse into the molecular adaptations of biosynthetic machinery in thermophiles. nih.gov The shared, yet distinct, mechanism for forming the LL-stereoisomer in the A-ring of this compound, haloduracin, and cytolysin points to a common evolutionary origin for this catalytic ability, followed by divergent evolution of the LanM enzymes that refined its control. nih.gov

The presence of gene clusters for both a class I (geobacillin I) and a class II (this compound) lantibiotic within the same G. thermodenitrificans genome is a significant evolutionary observation. pnas.org It suggests that bacteria can acquire and maintain multiple, distinct antimicrobial systems, likely through mechanisms such as horizontal gene transfer, to gain a competitive advantage in diverse microbial communities. researchgate.net Investigating recently evolved lanthipeptides like this compound is considered a promising strategy for discovering novel antimicrobials, as target pathogens may not have had sufficient evolutionary time to develop resistance mechanisms. royalsocietypublishing.org

Ecological Significance and Biotechnological Research Prospects of Geobacillin Ii

Natural Habitat and Ecological Role of Geobacillus thermodenitrificans

Geobacillus thermodenitrificans is a species of Gram-positive, thermophilic bacteria, meaning it thrives in high-temperature environments. researchgate.netelsevier.esnih.gov These bacteria are remarkably widespread and can be isolated from a diverse range of ecological niches. researchgate.netnih.gov Their natural habitats include terrestrial and marine environments, from geothermal areas like hot springs and hydrothermal vents to temperate regions and even permanently cold habitats. researchgate.netnih.govnih.gov The ability of Geobacillus species to form endospores contributes to their wide distribution, allowing them to survive in unfavorable conditions. researchgate.netelsevier.esresearchgate.net

The ecological role of G. thermodenitrificans is multifaceted. As a facultative anaerobe, it possesses a flexible respiratory system that allows it to adapt to fluctuating oxygen levels, a crucial trait for survival in environments like deep-subsurface oil reservoirs where oxygen may be transient. nih.gov In such anaerobic conditions, it can utilize nitrate (B79036) for respiration, a process known as denitrification. researchgate.netnih.gov This metabolic versatility allows it to occupy a variety of environmental niches. nih.gov

G. thermodenitrificans NG80-2, the strain from which Geobacillin II was identified, was isolated from a deep-subsurface oil reservoir in China. nih.govpnas.org This particular strain can utilize long-chain alkanes, major components of crude oil, as a sole carbon source, indicating a role in the bioremediation of oil-contaminated environments. nih.gov The production of bacteriocins like this compound by G. thermodenitrificans suggests a competitive role within its microbial community, inhibiting the growth of other bacteria. mdpi.com

Habitat TypeSpecific ExamplesKey Characteristics
Geothermal Hot springs, hydrothermal vents, geothermal soil researchgate.netnih.govresearchtrends.netHigh temperatures
Marine Deep-sea sediments, marine trenches researchgate.netnih.govHigh pressure, varying temperatures
Industrial/Artificial Oil reservoirs, dairy plants, compost, sugar beet factories researchgate.netnih.govpnas.orgresearchgate.netExtreme temperatures, specific nutrient sources
Temperate/Cold Cool soils, cold ocean sediments researchgate.netnih.govSpore formation allows survival in non-optimal temperatures

Exploration of Geobacillus as a Biocatalyst Source for Thermostable Products

The genus Geobacillus is a significant source of thermostable enzymes, which are highly valued in various industrial processes due to their ability to function at high temperatures. researchtrends.netnih.govnih.gov This thermostability offers several advantages, including reduced risk of microbial contamination, faster reaction rates, and greater resistance to chemical denaturants. researchtrends.netnih.govfrontiersin.org

Geobacillus species produce a wide array of industrially important enzymes. elsevier.esnih.gov These include:

Hydrolases: Such as amylases, lipases, proteases, and xylanases, which are used in industries ranging from food processing to pulp and paper production. elsevier.esnih.govnih.gov

Isomerases: For example, xylose/glucose isomerase, which has applications in the production of high-fructose corn syrup. researchtrends.net

Oxidoreductases: Including laccases, which have potential in bioremediation and biofuel production. nih.gov

The enzymes derived from Geobacillus are not only heat-stable but often exhibit stability over a range of pH values and in the presence of organic solvents and detergents. researchgate.netnih.gov This robustness makes them ideal candidates for use as biocatalysts in demanding industrial settings. researchgate.net Research is ongoing to discover and characterize new enzymes from various Geobacillus strains to meet the growing demand for stable and efficient biocatalysts. researchtrends.netnih.gov

Potential for Enzyme Production and Bioremediation Research (Indirectly related to Geobacillus capabilities)

The metabolic versatility of the Geobacillus genus extends to its potential in enzyme production for various applications, including bioremediation. researchgate.netnih.govnih.gov While not directly producing this compound for these purposes, the inherent capabilities of Geobacillus species highlight their broader biotechnological significance.

Geobacillus strains are known to produce a cocktail of hydrolytic enzymes that can break down complex organic matter. nih.gov For instance, they secrete glycoside hydrolases that degrade non-crystalline polymers into smaller oligomers, which are then transported into the cell for further breakdown. nih.gov This ability is particularly relevant for the bioremediation of agricultural and industrial waste. nih.gov

Furthermore, some Geobacillus species have been identified as capable of degrading hydrocarbons, such as the long-chain alkanes found in crude oil. nih.gov The genome of G. thermodenitrificans NG80-2, for example, contains genes for a long-chain alkane monooxygenase, a key enzyme in the degradation pathway of these compounds. nih.gov This makes these bacteria promising candidates for use in bioremediation strategies for oil-polluted environments. nih.gov The production of various thermostable enzymes also contributes to their potential in breaking down pollutants under harsh environmental conditions. nih.gov

Discovery of Novel Bacteriocins from Geobacillus Genera through Genomic Mining

The discovery of this compound is a direct result of genome mining, a powerful approach for identifying novel natural products. pnas.orgmdpi.com This in silico method involves screening the genomic data of microorganisms for biosynthetic gene clusters that may encode for undiscovered compounds, such as bacteriocins. frontiersin.orgfrontiersin.org

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria. frontiersin.org Geobacillin I and this compound are lantibiotics, a class of bacteriocins characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. mdpi.comnih.gov The gene clusters responsible for the production of both geobacillins were identified in the genome of G. thermodenitrificans NG80-2. pnas.org

Genome mining has revealed that the genus Geobacillus is a rich source of potential new bacteriocins. mdpi.comresearchgate.net In silico screening of publicly available Geobacillus genomes has identified numerous putative bacteriocin (B1578144) gene clusters. mdpi.comfrontiersin.org For example, analysis of the Geobacillus stearothermophilus DSM 458 genome revealed the presence of gene clusters with homology to circularin A and Linocin M18, two other types of bacteriocins. researchgate.net Another study identified five clusters in the genus Geobacillus with weak homology to the circularin A cluster. microbiologyresearch.org These findings underscore the significant, yet largely untapped, potential of the Geobacillus genus as a source of novel antimicrobial compounds. mdpi.comfrontiersin.org

BacteriocinProducing StrainClassNoteworthy Features
Geobacillin I G. thermodenitrificans NG80-2 pnas.orgmdpi.comLantibiotic (Class I) frontiersin.orgNisin analog with higher stability at neutral to alkaline pH and high temperatures. pnas.orgmdpi.com
This compound G. thermodenitrificans NG80-2 pnas.orgmdpi.comLantibiotic (Class II) pnas.orgresearchgate.netUnique ring topology; antimicrobial activity primarily against Bacillus species. pnas.orgmdpi.com
Putative Circularin-like Bacteriocin G. stearothermophilus DSM 458 researchgate.netCircular BacteriocinIdentified through genome mining; shows homology to circularin A. researchgate.net
Putative Linocin M18-like Bacteriocin G. stearothermophilus DSM 458 researchgate.netBacteriocinIdentified through genome mining; shows homology to Linocin M18. researchgate.net

Advanced Research Methodologies and Future Trajectories in Geobacillin Ii Studies

Cryo-Electron Microscopy and X-ray Crystallography for Structural Biology of Biosynthetic Enzymes

While specific cryo-electron microscopy (cryo-EM) or X-ray crystallography studies on the Geobacillin II biosynthetic enzyme, GeoM, are not yet available, these techniques are poised to play a crucial role in advancing our understanding of its function. Cryo-EM and X-ray crystallography are powerful methods for determining the high-resolution three-dimensional structures of proteins, including the enzymes responsible for lantibiotic biosynthesis. biorxiv.orgberstructuralbioportal.orgnih.gov

For other complex biological systems, cryo-EM has provided unprecedented insights into the architecture and dynamics of molecular machines. berstructuralbioportal.org In the context of lantibiotic biosynthesis, these techniques could reveal the atomic details of how GeoM, a bifunctional lanthipeptide synthetase, recognizes its precursor peptide, GeoAII, and catalyzes the dehydration and cyclization reactions. nih.gov Such structural information would be invaluable for understanding the enzyme's substrate specificity and the mechanism by which it forms the unique ring topology of this compound. pnas.org

Given the thermostable nature of GeoM, which functions at temperatures up to 80°C, structural studies would also provide insights into the adaptations that confer such remarkable stability. nih.gov This knowledge could be leveraged for the development of robust biocatalysts for peptide engineering applications. As cryo-EM technology continues to advance, enabling the structural analysis of smaller and more challenging protein complexes, its application to the this compound biosynthetic machinery holds great promise for unlocking the molecular secrets of this intriguing lantibiotic. biorxiv.org

Proteomics and Transcriptomics for Elucidating Cellular Responses

Understanding the cellular responses to and the regulation of this compound biosynthesis can be significantly advanced through proteomics and transcriptomics. These "omics" approaches provide a global view of the proteins and transcripts present in a cell under specific conditions.

Transcriptomics can be used to identify the genes that are co-regulated with the this compound biosynthetic gene cluster (geo). For instance, analysis of the transcriptomic response of Geobacillus species to different environmental stimuli could reveal the conditions that induce the expression of the geo (B1589965) genes. mdpi.com This could provide clues about the natural role of this compound and potentially lead to strategies for enhancing its production. Furthermore, transcriptomic analysis of bacteria exposed to this compound could elucidate its mode of action by identifying the cellular pathways that are affected. This might include genes involved in cell wall synthesis, membrane integrity, or other essential cellular processes. oup.com

Proteomics , the large-scale study of proteins, can complement transcriptomic data by providing information on the actual protein levels and their post-translational modifications. pnas.org In the context of this compound, proteomic analysis of G. thermodenitrificans could confirm the expression of the GeoM enzyme and other associated proteins. pnas.org Comparing the proteomes of this compound-producing and non-producing strains, or of cells grown under inducing versus non-inducing conditions, could reveal other proteins involved in its biosynthesis, transport, or regulation. Additionally, studying the proteomic changes in susceptible bacteria upon treatment with this compound can help to identify its cellular targets and understand the mechanisms of resistance.

Together, proteomics and transcriptomics offer powerful tools to move beyond the genetic sequence and gain a functional understanding of this compound's role in the producing organism and its effect on target bacteria.

Computational Modeling and Simulation for Structure-Function Prediction

Computational modeling and simulation are increasingly valuable tools for predicting the structure and function of peptides like this compound and its biosynthetic enzymes. researchgate.netmdpi.comnih.govacs.org Homology modeling, for instance, can be used to generate a three-dimensional model of the GeoM enzyme based on the known structures of related lanthipeptide synthetases. researchgate.net Such a model would be instrumental in identifying key catalytic residues and understanding the structural basis for its thermostability. nih.govresearchgate.net

Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the GeoM enzyme and its interaction with the GeoAII precursor peptide. mdpi.comnih.gov These simulations can provide insights into the conformational changes that occur during the catalytic cycle, helping to elucidate the mechanism of dehydration and cyclization. mdpi.com By simulating the binding of the precursor peptide to the enzyme, it may be possible to predict the residues that are critical for substrate recognition and specificity.

Furthermore, computational approaches can be used to model the structure of this compound itself and predict its interaction with bacterial membranes. This can help to understand its mode of action, which is thought to involve pore formation. nih.gov By simulating the insertion of this compound into a lipid bilayer, researchers can gain insights into the structural features that are important for its antimicrobial activity. These computational predictions can then guide site-directed mutagenesis studies to experimentally validate the functional roles of specific amino acid residues.

Systems Biology Approaches for Understanding Complex Biosynthetic Networks

A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is essential for unraveling the complexity of this compound biosynthesis and its regulation. nih.gov The production of this lantibiotic is not an isolated process but is embedded within the broader metabolic and regulatory networks of Geobacillus thermodenitrificans.

By constructing a genome-scale metabolic model of G. thermodenitrificans, researchers can analyze the flow of metabolites and energy required for this compound synthesis. nih.gov This can help to identify potential bottlenecks in the biosynthetic pathway and devise strategies to enhance production by optimizing the growth medium or engineering the metabolic network. For example, understanding the precursor supply for the amino acids that constitute this compound could be critical for improving yields.

Furthermore, a systems-level understanding can shed light on the regulatory circuits that control the expression of the this compound gene cluster. mdpi.comresearchgate.net This includes identifying the signaling molecules, transcription factors, and environmental cues that trigger its production. For instance, quorum sensing, a cell-density dependent communication system, is known to regulate bacteriocin (B1578144) production in many bacteria. nih.gov Investigating the potential role of quorum sensing in this compound biosynthesis could lead to novel strategies for its induction. By integrating multiple layers of biological information, a systems biology approach can provide a holistic view of this compound production, paving the way for rational engineering of the host organism for improved lantibiotic yields.

Unexplored Biosynthetic Potential and Cryptic Gene Clusters

The genus Geobacillus represents a largely untapped reservoir of novel bioactive compounds, with significant unexplored biosynthetic potential. frontiersin.orgmdpi.comresearchgate.netresearchgate.net Genome mining studies have revealed the presence of numerous "cryptic" or "silent" biosynthetic gene clusters in Geobacillus genomes, which are not expressed under standard laboratory conditions. frontiersin.orgnih.govoup.com These clusters may encode for a variety of secondary metabolites, including novel lantibiotics with unique structures and activities. frontiersin.orgresearchgate.net

The discovery of Geobacillin I and II from G. thermodenitrificans NG80-2, which itself was initially isolated from an oil well, highlights the potential of exploring unique environments for novel microorganisms and their natural products. pnas.orgpnas.orgnih.gov In silico screening of publicly available Geobacillus genomes using tools like BAGEL3 and antiSMASH has already identified numerous putative bacteriocin gene clusters. frontiersin.orgnih.govfrontiersin.org These bioinformatic predictions provide a roadmap for future experimental work to activate these cryptic gene clusters and characterize the resulting compounds.

Strategies to awaken these silent gene clusters include varying cultivation conditions, co-culturing with other microorganisms, or using small molecule elicitors. oup.com Heterologous expression of the gene clusters in a more tractable host organism, as was done for the production of this compound in E. coli, is another powerful approach. pnas.orgnii.ac.jp Unlocking the biosynthetic potential hidden within cryptic gene clusters of Geobacillus and other underexplored bacteria holds immense promise for the discovery of next-generation antibiotics. frontiersin.orgresearchgate.net

Grand Challenges and Emerging Paradigms in Lantibiotic Research

Lantibiotic research is at the forefront of the quest for new antibiotics to combat the growing threat of antimicrobial resistance. acs.orgnih.govfrontiersin.orgnih.gov However, several grand challenges remain. A major hurdle is the often low yield of lantibiotics from their native producers, which can hinder their development as therapeutic agents. mdpi.com Overcoming this challenge requires a deeper understanding of the complex regulatory networks that control their biosynthesis and the development of robust heterologous expression systems. pnas.org

Another significant challenge is the limited understanding of the structure-activity relationships of many lantibiotics. nih.gov While new technologies are accelerating the discovery of novel lantibiotics, a comprehensive understanding of how their unique structural features translate into specific biological activities is often lacking. nih.govcapes.gov.br This knowledge is crucial for the rational design and engineering of lantibiotics with improved properties, such as enhanced stability, reduced toxicity, and expanded antimicrobial spectra.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to determine the stereochemical configuration of lanthionine bridges in Geobacillin II?

  • Methodological Answer : Chiral gas chromatography/mass spectrometry (GC/MS) is employed to analyze the stereochemistry of lanthionine bridges. This involves enzymatic digestion of purified this compound, derivatization of amino acids, and comparison with synthetic standards to confirm LL configurations in the A-ring .

Q. How is this compound biosynthesized in Geobacillus thermodenitrificans NG80-2?

  • Methodological Answer : The bifunctional enzyme GeoM catalyzes dehydration and cyclization reactions during biosynthesis. Heterologous co-expression of geoAII and geoM in E. coli enables production of the modified precursor peptide, followed by leader peptide cleavage via GeoATII protease and a secondary proteolysis step for maturation .

Q. What in silico tools are used to identify lanthipeptide genes like those encoding this compound?

  • Methodological Answer : Bioinformatics tools such as BAGEL4 and Clustal X are used for genome mining. BAGEL4 identifies lanthipeptide Class A gene clusters, while sequence alignment tools verify conserved motifs (e.g., DhxDhxXxxXxxCys in the A-ring precursor) .

Q. How is the antimicrobial activity of this compound assessed experimentally?

  • Methodological Answer : Agar diffusion assays on Bacillus subtilis ATCC 6633 are performed. Solutions of this compound and its analogues (150 µM) are applied to agar plates, with inhibition zones measured to compare bioactivity. Nisin is used as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes between this compound and other lanthipeptides (e.g., haloduracinβ)?

  • Methodological Answer : Comparative mutagenesis studies are critical. For example, substituting residues in the core peptide or leader sequence of GeoAII can test hypotheses about enzyme-substrate interactions. Structural analysis (e.g., NMR or X-ray crystallography) of GeoM’s active site may reveal binding differences that influence stereochemistry .

Q. What experimental designs are optimal for analyzing the thermostability of GeoM during this compound synthesis?

  • Methodological Answer : Conduct in vitro activity assays across a temperature gradient (37°C–80°C) using purified GeoM. Measure cyclization efficiency via HPLC and compare kinetic parameters (e.g., kcat/KM) to identify temperature-dependent catalytic bottlenecks .

Q. How can researchers address discrepancies in bioactivity data between this compound analogues?

  • Methodological Answer : Use structure-activity relationship (SAR) studies. For example, generate analogues via site-directed mutagenesis (e.g., Dhb-Leu-Arg-Ile-Cys for Ring B) and compare their inhibition zones in agar assays. Pair this with molecular dynamics simulations to correlate structural changes with activity loss/gain .

Q. What factors beyond peptide sequence influence the stereochemical outcomes of GeoM-catalyzed cyclization?

  • Methodological Answer : Investigate the role of leader peptides by designing chimeric precursors combining GeoAII’s core peptide with heterologous leaders. Use circular dichroism (CD) to assess conformational changes and enzyme binding affinity via surface plasmon resonance (SPR) .

Q. How can researchers validate the role of uncharacterized proteases in this compound maturation?

  • Methodological Answer : Employ protease inhibitors during heterologous expression (e.g., phenylmethylsulfonyl fluoride for serine proteases) and analyze intermediates via MALDI-TOF MS. Knockout strains of Geobacillus lacking candidate protease genes can further confirm processing steps .

Methodological Considerations

  • Data Interpretation : When comparing bioactivity results (e.g., lack of Gram-negative inhibition), contextualize findings using prior knowledge of lantibiotic specificity .
  • Ethical and Feasibility Criteria : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to prioritize studies on GeoM’s biotechnological potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.